

Application Notes and Protocols for PI-9 Overexpression in LNCaP Cells

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Compound of Interest

Compound Name: ZK-PI-9

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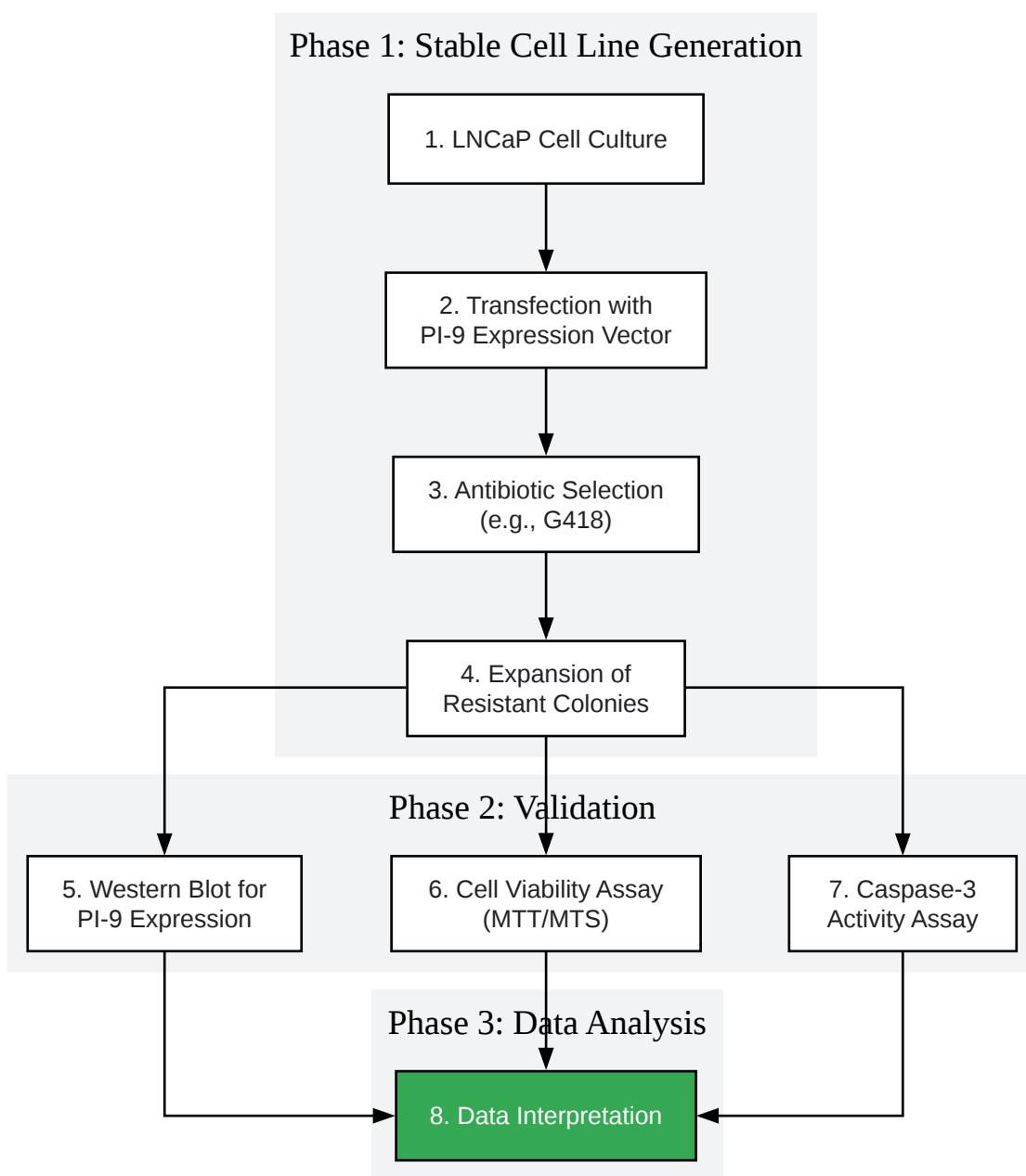
Introduction

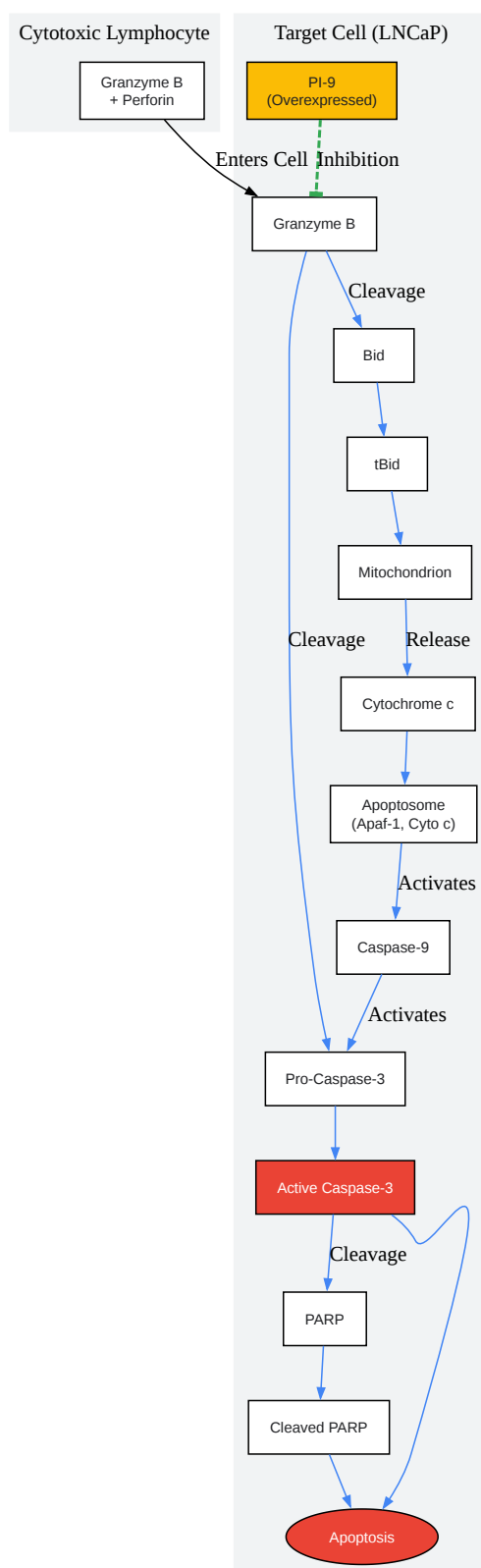
Proteinase Inhibitor 9 (PI-9), also known as SerpinB9, is a member of the serine protease inhibitor (serpin) superfamily. It is the only known human intracellular inhibitor of granzyme B (GrB), a key cytotoxic protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] The expression of PI-9 can protect cells from GrB-mediated cell death, and its upregulation in tumor cells may represent an immune escape mechanism.[1] LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research.[3] [4] These cells have been reported to lack endogenous PI-9 expression, making them an ideal model system to study the functional consequences of PI-9 expression.[5]

This document provides a detailed protocol for the generation and validation of LNCaP cells stably overexpressing PI-9. The protocol covers cell culture, transfection, stable cell line selection, and functional validation assays to confirm the anti-apoptotic activity of PI-9.

Experimental Workflow

The overall workflow for generating and validating PI-9 overexpressing LNCaP cells is depicted below. The process begins with the transfection of a PI-9 expression vector into LNCaP cells, followed by antibiotic selection to isolate stably transfected cells. Finally, the overexpression of PI-9 is confirmed, and its functional activity is assessed through viability and apoptosis assays.





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